2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one
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Overview
Description
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a chemical compound with the molecular formula C5H6BrClO and a molecular weight of 197.46 . It is an important chemical intermediate, primarily used in the synthesis of prothioconazole .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(1-chlorocyclopropyl)ethanone as a starting material . The reaction is carried out in a reaction vessel with dichloromethane and methanol at 0℃, and chlorine gas is introduced into the system . After 3 hours, the chlorine gas is stopped, and the system is kept at the same temperature for an additional 30 minutes .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 202.0±20.0 °C and a predicted density of 1.35±0.1 g/cm3 . It is soluble in water at 20℃ with a solubility of 5.91g/L . The LogP value at 25℃ is 2 .Scientific Research Applications
Synthesis of Gem-bromochlorocyclopropanes
A study by Balcerzak and Jończyk (1991) described the synthesis of substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes in the presence of aqueous potassium hydroxide and tetrabutylammonium hydrogen sulfate as a catalyst. This phase-transfer catalysis system yielded good results, highlighting the compound's role in generating gem-bromochlorocyclopropanes (Balcerzak & Jończyk, 1991).
Spiroaziridination of Cycloalkylidene Esters
Rulev and Maddaluno (2001) explored the spiroaziridination of cycloalkylidene esters under high pressure, involving reactions between primary amines and 2-bromo-2-(cycloalkylidene)acetates. This process produced expected spiroaziridines in good yields and diastereomeric excesses, demonstrating the compound's utility in complex organic synthesis (Rulev & Maddaluno, 2001).
Nucleophilic Substitution Reaction with Imidazole
A computational study by Erdogan and Erdoğan (2019) investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(1-chlorocyclopropyl)ethan-1-one. Density Functional Theory (DFT) calculations were performed to understand the reaction mechanisms, indicating the compound's significance in nucleophilic substitution reactions (Erdogan & Erdoğan, 2019).
Synthesis and Rearrangement of Halocyclopropenes
Baird and Nethercott (1983) studied the reaction of trihalocyclopropanes with methyl lithium, leading to the formation of 1-halocyclopropenes and propargylic halides. Their work showed how this compound could be involved in reactions that produce significant rearrangements at low temperatures (Baird & Nethercott, 1983).
Mechanism of Action
Target of Action
This compound is a chemical intermediate, and its targets would largely depend on the final compound it is used to synthesize .
Mode of Action
As a chemical intermediate, its mode of action is likely to be determined by the reactions it undergoes to form the final compound .
Biochemical Pathways
As an intermediate, it’s involved in the synthesis of other compounds, and the pathways it affects would be determined by these compounds .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would be less relevant than that of the final compound it’s used to produce .
Result of Action
As a chemical intermediate, its effects would be largely determined by the final compound it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely be more relevant to the final compound it’s used to produce .
Properties
IUPAC Name |
2-bromo-1-(1-chlorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFFZSUXZGBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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